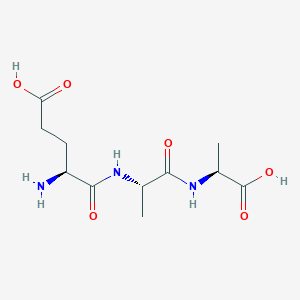

H-Glu-ala-ala-OH

説明

“H-Glu-ala-ala-OH” is a tripeptide composed of glutamic acid (Glu) and two alanine (Ala) residues . It’s used for research and development purposes .

Synthesis Analysis

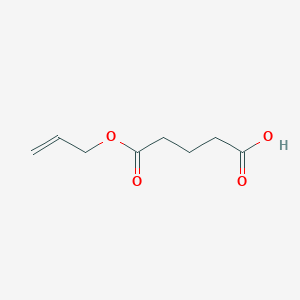

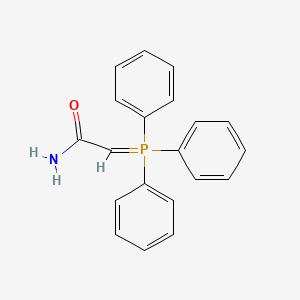

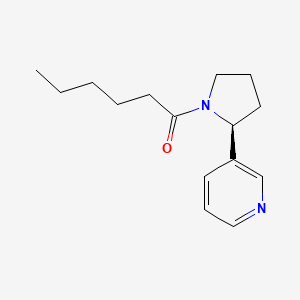

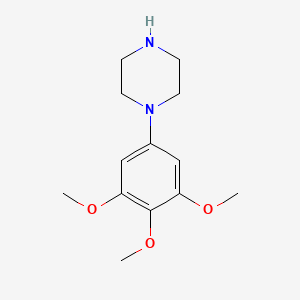

The synthesis of a peptide like “H-Glu-ala-ala-OH” involves overcoming two main obstacles . The first is statistical in nature. For instance, a mixture of equal molar amounts of two different amino acids could generate four different dipeptides . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent .Molecular Structure Analysis

The molecular formula of “H-Glu-ala-ala-OH” is C11H19N3O6 . The structure of this tripeptide involves the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of the next .Chemical Reactions Analysis

The formation of “H-Glu-ala-ala-OH” involves the formation of peptide bonds, which are amide type linkages between the carboxyl group of one amino acid and the amino group of the next . The reaction is a condensation reaction, where a molecule of water is eliminated during the formation of the peptide bond .Physical And Chemical Properties Analysis

The molecular weight of “H-Glu-ala-ala-OH” is 289.29 . The density is predicted to be 1.362 g/cm3 . The melting point is reported to be between 188-192 °C .科学的研究の応用

1. Role in Protein Unfolding and Disease Mechanisms

- Conformational Changes and Disease Relevance : The reaction of hydroxyl radicals (•OH) with amino acids like Gly and Ala can initiate conformational changes in peptides and proteins. This process is potentially relevant in diseases like Alzheimer's, where peptide misfolding plays a crucial role. (Owen et al., 2012)

2. Protective Effects in Biological Systems

- Cytoprotective Effects : Alanine (Ala) demonstrates protective effects against hydroxyl radical-induced apoptosis and oxidative damage in carp erythrocytes, indicating its potential role in cellular protection mechanisms. (Li et al., 2013)

3. Influence on Molecular Transport Mechanisms

- Impact on Molecular Transport : Alteration of Glutamic acid (Glu) in Escherichia coli's lac permease to Alanine (Ala) significantly affects the transport of lactose, highlighting its role in molecular transport processes. (Carrasco et al., 1986)

4. Effects on Cellular Functions

- Stimulation of Protein Expression : The tetrapeptide H-Ala-Glu-Asp-Arg-OH has been shown to enhance the expression of cytoskeletal and nuclear matrix proteins in mouse embryonic fibroblasts, implying its involvement in cell proliferation and apoptosis regulation. (Khavinson et al., 2012)

5. Role in Immune Responses

- Influence on Immune System : The structure of amino acid polymers, including Glu and Ala, plays a crucial role in determining helper and suppressor immune responses in mice, suggesting their significance in immunological processes. (Schwartz et al., 1976)

6. Oxidative Damage and Reaction Kinetics

- Implications in Oxidative Stress : Studies on the reaction of Glu with hydroxyl radicals provide insights into oxidative damage to proteins, which is significant in understanding amino acids' vulnerability to oxidative attacks. (Keshavarz & Mazarei, 2018)

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

特性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6/c1-5(9(17)14-6(2)11(19)20)13-10(18)7(12)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,16)(H,19,20)/t5-,6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFHOVYUYSNDNY-ACZMJKKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Glu-ala-ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)

![Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate](/img/structure/B3052147.png)

![Ethanol, 2-[(2-chloroethyl)amino]-](/img/structure/B3052149.png)